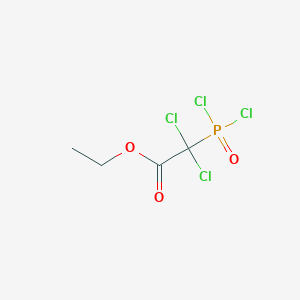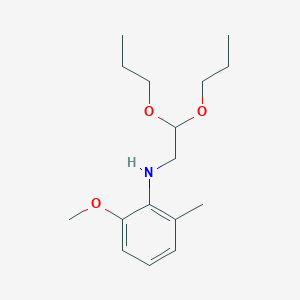
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position on the aniline ring, along with a dipropoxyethyl substituent on the nitrogen atom. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline typically involves the reaction of 2-methoxy-6-methylaniline with 2,2-dipropoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated aniline derivatives.
Applications De Recherche Scientifique
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Diethyl-N-(2-propoxyethyl)aniline
- N-Propoxyethyl-2,6-diethyl aniline
- N-methyl-N-{2-[(2-propoxyethyl)amino]ethyl}cyclopropanamine
Uniqueness
N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline is unique due to the presence of both methoxy and methyl groups on the aniline ring, along with the dipropoxyethyl substituent on the nitrogen atom. This unique combination of substituents imparts specific chemical and biological properties to the compound, distinguishing it from other similar aniline derivatives .
Propriétés
Numéro CAS |
61365-98-8 |
|---|---|
Formule moléculaire |
C16H27NO3 |
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
N-(2,2-dipropoxyethyl)-2-methoxy-6-methylaniline |
InChI |
InChI=1S/C16H27NO3/c1-5-10-19-15(20-11-6-2)12-17-16-13(3)8-7-9-14(16)18-4/h7-9,15,17H,5-6,10-12H2,1-4H3 |
Clé InChI |
VORLHHPUDFYAHE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(CNC1=C(C=CC=C1OC)C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


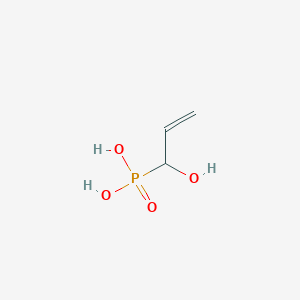
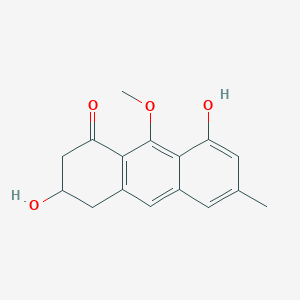
![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)



![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
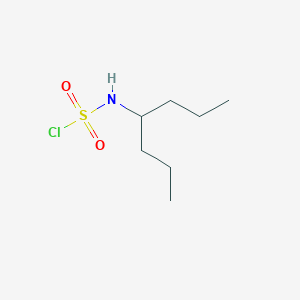
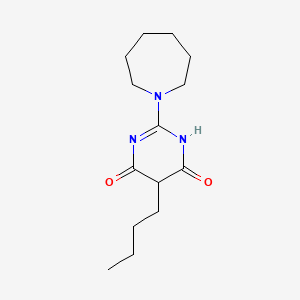
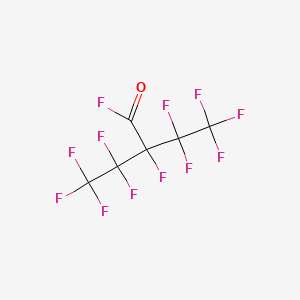
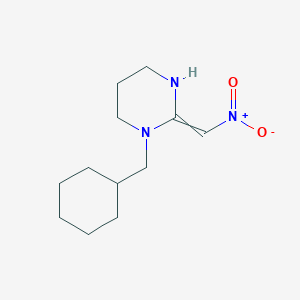
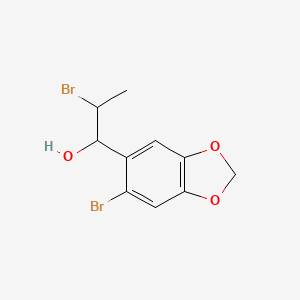
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
